2-{4-[5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{4-[5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-c]pyridine core, followed by functionalization to introduce the piperazine and acetamide groups.
Formation of Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[4,3-c]pyridine core.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and acetamide moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry: It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-{4-[5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which in turn affects various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-{4-[5-(2-hydroxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-{4-[5-(2-ethoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The uniqueness of 2-{4-[5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O4/c1-18(2)26-22(32)17-28-9-11-30(12-10-28)24(33)20-15-29(13-14-35-3)16-21-23(20)27-31(25(21)34)19-7-5-4-6-8-19/h4-8,15-16,18H,9-14,17H2,1-3H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENDKQDQEVWYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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